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Compound of Interest

Compound Name: cBIMP

Cat. No.: B1201221 Get Quote

A Note on Terminology: Initial searches for "cBIMP" did not yield a known molecule in the

context of cell signaling. Based on the common nomenclature for cyclic nucleotides (e.g.,

cAMP, cGMP), it is highly probable that the intended molecule of interest is cyclic GMP-AMP

(cGAMP), a critical second messenger in innate immunity. This guide will focus on cGAMP.

Introduction to cGAMP and the cGAS-STING
Pathway
Cyclic GMP-AMP (cGAMP) is a key second messenger molecule that plays a central role in the

innate immune response to cytosolic DNA. Its discovery has illuminated a fundamental

mechanism by which cells detect pathogens, such as viruses and bacteria, as well as cellular

damage, and mount an appropriate defensive response. The primary signaling pathway

involving cGAMP is the cGAS-STING pathway.

The cGAS-STING pathway functions as a critical sensor for the presence of DNA in the

cytoplasm, a hallmark of many viral infections and cellular stress. Upon detection of cytosolic

double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated,

leading to the synthesis of cGAMP. This molecule then acts as a ligand for the Stimulator of

Interferon Genes (STING) protein, triggering a signaling cascade that culminates in the

production of type I interferons and other inflammatory cytokines.

The cGAMP Synthesis and Signaling Cascade
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The role of cGAMP is best understood through the sequential activation of the cGAS-STING

pathway. This process can be broken down into several key steps: DNA sensing, cGAMP

synthesis, STING activation, and downstream signaling.

DNA Sensing and cGAS Activation
The pathway is initiated when dsDNA is present in the cytoplasm. This can be of pathogenic

origin (e.g., from a virus or bacterium) or endogenous (e.g., from mitochondrial damage or

genomic instability). The enzyme cGAS recognizes and binds to this cytosolic dsDNA. This

binding event induces a conformational change in cGAS, activating its enzymatic function.

Synthesis of cGAMP
Once activated, cGAS catalyzes the synthesis of cGAMP from ATP and GTP. This reaction is

unique in that it forms a molecule with two distinct phosphodiester bonds: one 2'-5' and one

3'-5'. The resulting molecule, 2'3'-cGAMP, is the specific isomer that acts as a potent activator

of STING in higher eukaryotes.

STING Activation by cGAMP
cGAMP diffuses from its site of synthesis and binds to the STING protein, which is primarily

localized on the endoplasmic reticulum (ER). The binding of cGAMP to the STING dimer

induces a significant conformational change. This change facilitates the translocation of the

STING protein from the ER to the Golgi apparatus.

Downstream Signaling and Immune Response
In the Golgi, the activated STING serves as a scaffold to recruit and activate two key

downstream kinases: TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).

TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

IKK phosphorylates IκBα, leading to the activation of the transcription factor NF-κB.

Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it, along with

activated NF-κB, drives the transcription of genes encoding type I interferons (e.g., IFN-α and

IFN-β) and other pro-inflammatory cytokines. These secreted cytokines then signal in an

autocrine and paracrine manner to establish an antiviral state in the surrounding cells.
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Regulation and Termination of the Signal
The cGAS-STING pathway is tightly regulated to prevent excessive inflammation. After

activation, STING is phosphorylated, ubiquitinated, and ultimately targeted for degradation,

thus terminating the signal. Additionally, the cGAMP signal is controlled by the ecto-enzyme

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which can hydrolyze

extracellular cGAMP, preventing its spread to neighboring cells.

Visualization of the cGAMP Signaling Pathway
The following diagram illustrates the core cGAS-STING signaling cascade, from DNA sensing

to the production of type I interferons.

Caption: The cGAS-STING signaling pathway.

Quantitative Data in cGAMP Signaling
The interactions within the cGAS-STING pathway have been characterized biophysically. The

following tables summarize key quantitative data for the human variants of these proteins.

Table 1: Ligand Binding Affinities

Interacting Molecules Dissociation Constant (Kd) Method

Human cGAS + dsDNA ~88 - 90 nM Fluorescence Anisotropy

Human STING + 2'3'-cGAMP ~4 - 9 nM SPR, ITC

This table summarizes the affinity of key binding interactions in the pathway. A lower Kd value

indicates a stronger binding affinity.

Table 2: cGAS Enzymatic Kinetics
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Substrate
Michaelis Constant
(Km)

kcat (min-1) kcat/Km

ATP ~190 - 393 µM ~2.4 5.9 x 10-3

GTP ~94 µM ~2.6 2.8 x 10-2

This table presents the kinetic parameters for the synthesis of cGAMP by human cGAS. Km

reflects the substrate concentration at which the reaction rate is half of the maximum, and kcat

represents the turnover number.

Key Experimental Protocols
Studying the cGAS-STING pathway requires a variety of biochemical and cell-based assays.

Below are detailed methodologies for key experiments.

In Vitro cGAS Activity Assay
This assay measures the ability of recombinant cGAS to produce cGAMP in the presence of a

DNA ligand.

Objective: To quantify the enzymatic activity of cGAS.

Materials:

Recombinant human cGAS protein

DNA ligand (e.g., Herring Testes DNA, or a defined dsDNA oligonucleotide of >45 bp)

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

Substrates: ATP and GTP (1 mM each)

Quench Solution: 0.5 M EDTA

Detection: HPLC system with a C18 column or a commercial cGAMP ELISA kit

Protocol:
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Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, ATP,

and GTP.

Add the DNA ligand to the mixture.

Initiate the reaction by adding recombinant cGAS protein.

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding the quench solution.

Heat the samples at 95°C for 3 minutes to denature the protein.

Centrifuge the samples to pellet the denatured protein.

Analyze the supernatant for cGAMP production using either:

HPLC: Inject the sample onto a C18 column and compare the retention time to a known

2'3'-cGAMP standard.

ELISA: Follow the manufacturer's instructions to quantify the amount of cGAMP produced.

Workflow Diagram:
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Caption: Workflow for an in vitro cGAS activity assay.
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STING Activation Reporter Assay
This cell-based assay measures the activation of the downstream signaling pathway in

response to cGAMP or other STING agonists.

Objective: To quantify STING-dependent downstream signaling.

Materials:

HEK293T cells (or other suitable cell line)

Expression plasmids for human STING

Reporter plasmid: IFN-β promoter-luciferase

Control plasmid (e.g., Renilla luciferase for normalization)

Transfection reagent

STING agonist (e.g., 2'3'-cGAMP, DMXAA)

Cell lysis buffer

Luciferase assay reagent

Protocol:

Co-transfect HEK293T cells with the STING expression plasmid, the IFN-β promoter-

luciferase reporter plasmid, and the control plasmid.

Allow the cells to express the proteins for 24 hours.

Stimulate the cells with a STING agonist for 6-8 hours. For cGAMP, cells may need to be

permeabilized (e.g., using digitonin) to allow entry of the charged molecule.

Wash the cells with PBS and lyse them using the cell lysis buffer.

Measure the firefly luciferase activity (from the IFN-β reporter) and the Renilla luciferase

activity (from the control plasmid) using a luminometer.
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Calculate the normalized response by dividing the firefly luciferase signal by the Renilla

luciferase signal. An increase in this ratio indicates STING activation.

Therapeutic Implications and Drug Development
The central role of the cGAS-STING pathway in immunity has made it a major target for drug

development.

Agonists: Small molecules that activate STING are being developed as adjuvants for

vaccines and as cancer immunotherapies. By activating STING within the tumor

microenvironment, these drugs can induce a potent anti-tumor immune response.

Antagonists: In autoimmune diseases where the pathway is chronically activated by self-

DNA (e.g., in Aicardi-Goutières syndrome or systemic lupus erythematosus), inhibitors of

cGAS or STING are being investigated to reduce the pathological inflammation.

The detailed understanding of cGAMP's role in this signaling pathway, supported by the

quantitative data and experimental protocols outlined here, provides a solid foundation for

researchers and drug developers working to modulate this critical arm of the innate immune

system.

To cite this document: BenchChem. [An In-depth Technical Guide to the Role of cGAMP in
Cell Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201221#understanding-the-role-of-cbimp-in-cell-
signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

